molecular formula C20H15BrN2O3 B10756101 2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B10756101
M. Wt: 411.2 g/mol
InChI Key: JZCUVYNOSDWORZ-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoisoquinoline derivatives This compound is characterized by the presence of a bromophenyl group, a hydroxyethylamino group, and a benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable phenyl precursor to introduce the bromophenyl group. This is followed by the formation of the benzoisoquinoline core through cyclization reactions. The hydroxyethylamino group is then introduced via nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylamino group may yield aldehydes or ketones, while substitution of the bromine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but with a chlorine atom instead of bromine.

    2-(3-methylphenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but with a methyl group instead of bromine.

    2-(3-nitrophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but with a nitro group instead of bromine.

Uniqueness

The uniqueness of 2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the bromophenyl group, in particular, may enhance its interactions with biological targets or influence its physicochemical properties compared to similar compounds.

Properties

Molecular Formula

C20H15BrN2O3

Molecular Weight

411.2 g/mol

IUPAC Name

2-(3-bromophenyl)-6-(2-hydroxyethylamino)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H15BrN2O3/c21-12-3-1-4-13(11-12)23-19(25)15-6-2-5-14-17(22-9-10-24)8-7-16(18(14)15)20(23)26/h1-8,11,22,24H,9-10H2

InChI Key

JZCUVYNOSDWORZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C3=C4C(=C(C=C3)NCCO)C=CC=C4C2=O

Origin of Product

United States

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